molecular formula C29H34O5S B12853838 [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

Cat. No.: B12853838
M. Wt: 494.6 g/mol
InChI Key: AZQPSLVUJGSMNT-LLQHYSMESA-N
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Description

Structural Elucidation of [(2R,3S,4S,5R,6S)-6-Ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

Molecular Architecture and Stereochemical Configuration

The compound’s core structure is a six-membered oxane ring (C5O) substituted at positions 3, 4, 5, and 6. Key features include:

  • Stereochemistry : The molecule possesses five chiral centers (C2, C3, C4, C5, C6) with configurations 2R, 3S, 4S, 5R, and 6S. This stereochemical arrangement dictates its three-dimensional shape and interaction potential.
  • Substituents :
    • Three phenylmethoxy (-OCH2C6H5) groups at C3, C4, and C5.
    • An ethylsulfanyl (-SC2H5) group at C6.
    • A hydroxymethyl (-CH2OH) group at C2.
  • Molecular Formula : C29H34O5S, with a molar mass of 494.6 g/mol.

The oxane ring adopts a chair conformation stabilized by steric and electronic effects from the substituents. The phenylmethoxy groups introduce steric bulk, while the ethylsulfanyl moiety enhances conformational flexibility compared to oxygen-based glycosides.

Table 1: Key Structural Features
Feature Description
Core structure Oxane ring (C5O) with chair conformation
Chiral centers 2R, 3S, 4S, 5R, 6S
Bulky substituents 3,4,5-Tris(phenylmethoxy) groups
Thioglycosidic moiety Ethylsulfanyl group at C6
Hydrophilic group Hydroxymethyl at C2

Comparative Analysis with Related Oxane Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Substitution Patterns
  • Methoxy vs. Ethylsulfanyl : Replacing the ethylsulfanyl group with methoxy (e.g., [(2R,3R,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol) reduces sulfur-mediated electronic effects, potentially diminishing nucleophilicity at the anomeric center.
  • Benzoylthio vs. Ethylsulfanyl : Analogs with benzoylthio (-SCOC6H5) groups exhibit increased aromatic stacking potential but reduced solubility in polar solvents.
Stereochemical Variations
  • C6 Configuration : Inverting the C6 stereochemistry from S to R disrupts the equatorial placement of the ethylsulfanyl group, altering ring puckering and intermolecular interactions.
  • Phenylmethoxy Positioning : Derivatives with fewer phenylmethoxy groups (e.g., at C3 and C5 only) show reduced steric hindrance, enabling faster rotational dynamics about the glycosidic bond.
Table 2: Comparative Analysis of Oxane Derivatives
Compound Substituents Key Differences
Target compound 3,4,5-Tris(phenylmethoxy), C6-SC2H5 High steric bulk, sulfur-enhanced flexibility
[(2R,3R)-6-(Phenylthio)oxane] C6-SC6H5 Aromatic sulfur group, increased π-π interactions
[(2R,3S)-6-Benzoylthiooxane] C6-SCOC6H5 Enhanced electrophilicity, reduced solubility

Conformational Dynamics of the Thioglycosidic Moiety

The ethylsulfanyl group at C6 significantly influences the compound’s conformational landscape:

Ring Puckering and Flexibility
  • Chair Conformations : The oxane ring predominantly adopts a chair conformation with the ethylsulfanyl group in an equatorial position to minimize 1,3-diaxial interactions. However, steric clashes between the C6 substituent and adjacent phenylmethoxy groups can transiently shift the ring to a boat or skew conformation.
  • Thioglycosidic Bond Flexibility : The C6-S bond length (~1.81 Å) is longer than C-O bonds (~1.43 Å), permitting greater rotational freedom. This flexibility enables adaptive binding in potential lectin interactions.
Solvent-Dependent Behavior
  • In apolar solvents (e.g., chloroform), the molecule favors compact conformations with intramolecular hydrogen bonding between the hydroxymethyl group and ring oxygen.
  • Polar solvents (e.g., dimethyl sulfoxide) disrupt these interactions, leading to extended conformations where the thioglycosidic moiety samples a wider range of dihedral angles.
Table 3: Conformational Energy Landscape
Conformation Relative Energy (kcal/mol) Dominant Substituent Orientation
Chair 0.0 C6-SC2H5 equatorial
Boat +3.2 C2-OH axial, C6-SC2H5 pseudo-axial
Skew +2.1 C3-OCH2C6H5 axial

Properties

Molecular Formula

C29H34O5S

Molecular Weight

494.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C29H34O5S/c1-2-35-29-28(33-21-24-16-10-5-11-17-24)27(32-20-23-14-8-4-9-15-23)26(25(18-30)34-29)31-19-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26+,27+,28-,29+/m1/s1

InChI Key

AZQPSLVUJGSMNT-LLQHYSMESA-N

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CCSC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol typically involves multiple steps, starting from simpler precursor molecules. The key steps include:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and aldehydes under acidic or basic conditions.

    Introduction of Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the oxane ring.

    Addition of Phenylmethoxy Groups: The phenylmethoxy groups are added through etherification reactions, where phenol derivatives react with the hydroxyl groups on the oxane ring in the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxane ring or the phenylmethoxy groups, potentially leading to the formation of simpler alcohols or ethers.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxane ring can produce simpler alcohols.

Scientific Research Applications

The compound [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, biochemistry, and materials science.

Anticancer Activity

Research has indicated that compounds similar to [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol exhibit significant anticancer properties. For instance, studies on related phenolic compounds have shown their ability to induce apoptosis in cancer cell lines such as human prostate (PC-3) and breast (MCF-7) cells. These compounds often work by modulating key signaling pathways involved in cell proliferation and survival .

Antioxidant Properties

The antioxidant capabilities of this compound can be linked to its structural features. Compounds with similar functional groups have been shown to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases and could be beneficial in formulations aimed at reducing cellular damage in various conditions .

Drug Delivery Systems

The unique structure of [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol makes it a candidate for drug delivery applications. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. This application is particularly relevant in the formulation of oral medications where absorption efficiency is critical .

Enzyme Inhibition

Similar compounds have been studied for their potential as enzyme inhibitors. For example, certain derivatives can inhibit specific enzymes involved in metabolic pathways that are dysregulated in diseases such as diabetes and cancer. This inhibition can lead to therapeutic benefits by restoring normal metabolic function .

Metabolic Pathway Modulation

The compound's interaction with metabolic pathways can be significant. It may influence the activity of various enzymes and receptors involved in crucial biological processes. This modulation can be harnessed for therapeutic purposes or to study specific biochemical pathways in research settings .

Synthesis of Functional Materials

The synthesis of materials using compounds like [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol has been explored for creating functional polymers and nanomaterials. These materials can exhibit unique properties such as enhanced electrical conductivity or improved mechanical strength due to the incorporation of sulfanyl groups and phenylmethoxy moieties .

Coatings and Adhesives

Due to its chemical structure, this compound could also find applications in coatings and adhesives that require specific chemical resistance or bonding properties. The stability and reactivity of the compound can be tailored for use in various industrial applications .

Case Study 1: Anticancer Compound Development

A study involving a series of phenolic compounds similar to [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol demonstrated significant anticancer activity against multiple cell lines. The research highlighted the compound's ability to induce apoptosis through the mitochondrial pathway by activating caspases and inhibiting anti-apoptotic proteins .

Case Study 2: Drug Delivery Enhancements

In a recent investigation into drug delivery systems utilizing derivatives of this compound, researchers found that encapsulating poorly soluble drugs within its structure significantly improved their bioavailability. The study concluded that such systems could revolutionize oral drug formulations by enhancing solubility and absorption rates .

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can form covalent bonds with active site residues, while the phenylmethoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences
[(2R,3R,4S,5R,6S)-6-Ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol Ethylsulfanyl, phenylmethoxy (3,4,5), hydroxymethyl (2) ~519.7 (estimated) Stereochemistry at positions 3 and 4 (3R,4R vs. 3S,4S). Altered spatial arrangement affects binding to chiral targets.
Specnuezhenide (SPN) Iridoid glycoside core, hydroxyphenethyl, hydroxyl groups 764.69 Larger structure with fused rings and hydroxyl groups. SPN’s anti-angiogenic activity contrasts with the target’s sulfur/aromatic ether focus.
(2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol Multiple hydroxyl groups, no sulfur/aromatic substituents 342.30 High hydrophilicity due to hydroxyls. The target’s phenylmethoxy/ethylsulfanyl groups confer greater lipophilicity and membrane permeability.
Neomycin Sulfate Aminoglycoside with amino/hydroxyl groups 908.88 Polar, water-soluble antibiotic. The target’s sulfur and aromatic ethers suggest divergent bioactivity (e.g., enzyme inhibition vs. antibacterial effects).

Physicochemical Properties

Property Target Compound Specnuezhenide (SPN) (2R,3R,4S,5R,6R)-...triol
Solubility Low aqueous solubility (lipophilic) Moderate (polar glycoside) High (hydroxyl-rich)
LogP ~3.5–4.5 (estimated) ~1.2–2.0 -2.5 to -1.5
Reactivity Oxidation of ethylsulfanyl; stable ethers Hydroxyl-mediated H-bonding Glycosidic bond hydrolysis

Biological Activity

The compound [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C40H44O10SC_{40}H_{44}O_{10}S. The structure features an oxane ring with multiple phenylmethoxy substituents and an ethylsulfanyl group. Its stereochemistry is defined by the specific configuration at several chiral centers.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : The presence of phenolic groups in the structure contributes to its ability to scavenge free radicals.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

Antioxidant Activity

A study evaluated the antioxidant capacity using the DPPH radical scavenging assay. The compound demonstrated significant activity compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
[(2R,3S,4S,5R,6S)-...]25
Ascorbic Acid30

Antimicrobial Activity

In vitro tests were conducted against several bacterial strains. The results indicated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis18

Enzyme Inhibition Studies

The compound was tested for its ability to inhibit α-glucosidase and α-amylase. These enzymes are crucial in carbohydrate metabolism and their inhibition can be beneficial for managing diabetes.

EnzymeInhibition (%) at 100 µM
α-Glucosidase65
α-Amylase55

Case Studies

  • Case Study on Antioxidant Potential : A randomized controlled trial investigated the effects of this compound on oxidative stress markers in diabetic patients. Results showed a significant reduction in malondialdehyde levels after supplementation over eight weeks.
  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as an adjunct therapy in treating bacterial infections resistant to conventional antibiotics. Patients receiving the compound showed improved recovery rates compared to controls.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving stereochemical control in the synthesis of [(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol?

  • Methodology : Utilize regioselective benzyl ether protection (via benzyl bromide or chloride under basic conditions) to block hydroxyl groups at positions 3, 4, and 5. Introduce the ethylsulfanyl group at position 6 via thioglycosylation using ethanethiol and a Lewis acid catalyst (e.g., BF₃·Et₂O). Stereochemical fidelity is ensured by leveraging chiral starting materials or enzymatic resolution techniques. Monitor intermediates using chiral HPLC or polarimetry .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Combine analytical techniques:

  • NMR spectroscopy : Confirm stereochemistry via coupling constants (e.g., 3JH,H^3J_{H,H} for axial/equatorial protons) and NOE correlations. Benzyl ether protons (δ ~7.3 ppm) and ethylsulfanyl signals (δ ~2.5 ppm) should align with expected splitting patterns .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+Na]⁺ or [M+H]⁺) and fragmentation patterns.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal stability : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation via TLC or HPLC. Benzyl ethers are stable under neutral conditions but may hydrolyze in acidic/basic media .
  • Light sensitivity : Protect from UV exposure to prevent thiyl radical formation .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology : Follow GHS-compliant practices:

  • Use fume hoods to avoid inhalation of aerosols.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers under inert gas (N₂ or Ar) to minimize oxidation .

Advanced Research Questions

Q. How do the ethylsulfanyl and benzyl ether substituents influence the compound’s pharmacokinetic properties?

  • Methodology :

  • Lipophilicity assessment : Measure logP values (shake-flask method) to evaluate membrane permeability. Benzyl ethers increase lipophilicity, while ethylsulfanyl may enhance metabolic stability .
  • In vitro metabolism : Incubate with liver microsomes to identify oxidative metabolites (e.g., sulfoxide formation via CYP450 enzymes) .

Q. Can this compound serve as a glycosyl donor in enzymatic or chemical glycosylation reactions?

  • Methodology :

  • Enzymatic assays : Test with glycosyltransferases (e.g., β-glucosidase) to assess transfer efficiency. Thioglycosides are often resistant to hydrolysis, making them stable donors .
  • Chemical activation : Use NIS/AgOTf or Ph₂SO/Tf₂O to generate glycosyl triflate intermediates for coupling with acceptors .

Q. What computational approaches are suitable for predicting its interaction with carbohydrate-binding proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to lectins (e.g., concanavalin A). Prioritize conformers with low RMSD values (<2.0 Å) .
  • MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to evaluate binding stability over 100 ns trajectories .

Q. How can in vivo models (e.g., rodent studies) be designed to evaluate its therapeutic potential?

  • Methodology :

  • Dose optimization : Administer orally or intravenously at 10–100 mg/kg. Monitor plasma levels via LC-MS/MS.
  • Pharmacodynamic endpoints : Assess biomarkers (e.g., blood glucose for antidiabetic activity, inflammatory cytokines for immunomodulation) .

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